molecular formula C9H6O3S B2604814 4-Hydroxy-1-benzothiophene-6-carboxylic acid CAS No. 33880-31-8

4-Hydroxy-1-benzothiophene-6-carboxylic acid

Cat. No.: B2604814
CAS No.: 33880-31-8
M. Wt: 194.2
InChI Key: BHLSCQWDKXVESZ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-benzothiophene-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H6O3S. It features a benzothiophene core, which is a fused ring system consisting of a benzene ring and a thiophene ring.

Scientific Research Applications

4-Hydroxy-1-benzothiophene-6-carboxylic acid has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-benzothiophene-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions can generate thiophene carboxylic derivatives . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-benzothiophene-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid functional groups

Properties

IUPAC Name

4-hydroxy-1-benzothiophene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c10-7-3-5(9(11)12)4-8-6(7)1-2-13-8/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLSCQWDKXVESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC(=CC(=C21)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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